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molecular formula C12H16N4 B8589100 N-(1H-5-Indazolyl)-N-(4-piperidyl)amine

N-(1H-5-Indazolyl)-N-(4-piperidyl)amine

Cat. No. B8589100
M. Wt: 216.28 g/mol
InChI Key: UTTRIAGDXSAEMN-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Triethylamine (0.39 ml, 2.80 mmol) was added to a solution of the N-(4-piperidinyl)-1H-indazol-5-amine (0.301 g, 1.39 mmol) obtained in Example 15, (a) in tetrahydrofuran (5 ml) at room temperature, followed by adding thereto a solution of acetyl chloride (0.12 g, 1.53 mmol) in tetrahydrofuran (2 ml) at 0° C., and the resulting mixture was stirred at room temperature for 1 hour. Then, the reaction solution was poured into a 1N-aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was suspended in acetone and stirred. Thereafter, the solid was collected by filtration and dried under reduced pressure to obtain N-(1-acetyl-4-piperidinyl)-1H-indazol-5-amine (0.216 g, 60%).
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0.301 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[CH:16]=[C:17]3[C:21](=[CH:22][CH:23]=2)[NH:20][N:19]=[CH:18]3)[CH2:10][CH2:9]1.[C:24](Cl)(=[O:26])[CH3:25].[OH-].[Na+]>O1CCCC1>[C:24]([N:8]1[CH2:9][CH2:10][CH:11]([NH:14][C:15]2[CH:16]=[C:17]3[C:21](=[CH:22][CH:23]=2)[NH:20][N:19]=[CH:18]3)[CH2:12][CH2:13]1)(=[O:26])[CH3:25] |f:3.4|

Inputs

Step One
Name
Quantity
0.39 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.301 g
Type
reactant
Smiles
N1CCC(CC1)NC=1C=C2C=NNC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)NC=1C=C2C=NNC2=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.12 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
Thereafter, the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)NC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.216 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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